Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate
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Overview
Description
Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their distinctive properties and reactivity. This compound features a naphthalene ring system, which is known for its stability and aromatic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: 60-80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(hydroxymethyl)prop-2-enoate
- Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(bromomethyl)prop-2-enoate
Uniqueness
Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate is unique due to its specific substitution pattern and the presence of both chlorine and ester functional groups
Properties
CAS No. |
1242066-37-0 |
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Molecular Formula |
C15H14Cl2O2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
methyl (Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate |
InChI |
InChI=1S/C15H14Cl2O2/c1-19-15(18)12(9-16)8-11-7-6-10-4-2-3-5-13(10)14(11)17/h2-5,8H,6-7,9H2,1H3/b12-8+ |
InChI Key |
NLUBCCIAMDOLIO-XYOKQWHBSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=C(C2=CC=CC=C2CC1)Cl)/CCl |
Canonical SMILES |
COC(=O)C(=CC1=C(C2=CC=CC=C2CC1)Cl)CCl |
Origin of Product |
United States |
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